An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylbenzylamine and Its Structural Analogues
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylbenzylamine and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
The chemical properties of 2,6-Dichloro-4-methylbenzylamine can be inferred from its structural analogues. The following tables summarize the available quantitative data for 2,6-dichloro-4-methylaniline and 2,4-dichloro-6-methylbenzylamine.
Table 1: Physicochemical Properties of Structural Analogues
| Property | 2,6-dichloro-4-methylaniline | 2,4-dichloro-6-methylbenzylamine |
| CAS Number | 56461-98-4[1] | 150517-76-3[2] |
| Molecular Formula | C₇H₇Cl₂N[1] | C₈H₉Cl₂N[2] |
| Molecular Weight | 176.04 g/mol [1] | 190.07 g/mol [2] |
| Boiling Point | 244.7°C at 760 mmHg[1] | Not available |
| Melting Point | Not available | 52 - 56°C[2] |
| Density | 1.334 g/cm³[1] | Not available |
| Refractive Index | 1.599[1] | Not available |
| Flash Point | 101.8°C[1] | Not available |
| Vapor Pressure | 0.03 mmHg at 25°C[1] | Not available |
Table 2: Chemical Identifiers of Structural Analogues
| Identifier | 2,6-dichloro-4-methylaniline | 2,4-dichloro-6-methylbenzylamine |
| IUPAC Name | 2,6-dichloro-4-methylaniline | (2,4-dichloro-6-methylphenyl)methanamine[2] |
| InChI | InChI=1/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3[1] | InChI=1S/C8H9Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 |
| InChI Key | Not available | QISTWSMZJRTDCS-UHFFFAOYSA-N[2] |
| SMILES | Not available | CC1=CC(Cl)=CC(Cl)=C1CN[2] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2,6-Dichloro-4-methylbenzylamine:
The synthesis could potentially proceed through the following steps:
-
Synthesis of 2,6-dichloro-4-methylbenzoic acid: This starting material can be synthesized through various aromatic substitution reactions.
-
Conversion to 2,6-dichloro-4-methylbenzoyl chloride: The carboxylic acid can be converted to the acid chloride using a chlorinating agent like thionyl chloride.
-
Amidation: The acid chloride can be reacted with ammonia to form 2,6-dichloro-4-methylbenzamide.
-
Reduction: The amide can then be reduced to the corresponding benzylamine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of 2,6-dichloro-4-methylbenzoyl chloride (Precursor)
This protocol is adapted from a known procedure for the synthesis of 2,6-dichloro-4-methylbenzoyl chloride and can serve as the initial step in a multi-step synthesis of the target compound.[3]
-
Materials:
-
2,6-dichloro-4-methylbenzoic acid (7.15 g, 34.9 mmol)
-
Thionyl chloride (133 ml)
-
Dimethylformamide (1.3 ml)
-
Benzene
-
Petroleum ether (b.p. 30°-60° C)
-
-
Procedure:
-
A solution of 2,6-dichloro-4-methylbenzoic acid in thionyl chloride containing a catalytic amount of dimethylformamide is refluxed for 3 hours.
-
The excess thionyl chloride is removed by evaporation under vacuum.
-
The residue is azeotroped twice with benzene to remove any remaining traces of thionyl chloride.
-
The crude product is triturated with petroleum ether and filtered.
-
The filtrate is evaporated under vacuum to yield 2,6-dichloro-4-methylbenzoyl chloride.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways for 2,6-Dichloro-4-methylbenzylamine have been documented, a study on 2,6-disubstituted benzylamine derivatives has shown their potential as reversible and selective inhibitors of copper amine oxidases (CAOs).[4] CAOs are a class of enzymes involved in critical cellular processes, including the crosslinking of collagen and elastin, and the metabolism of biogenic primary amines.[4]
The inhibitory action of these benzylamine derivatives is believed to occur through the formation of hydrogen bonds or hydrophobic interactions with specific sites within the enzyme's active site.[4] This interaction prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.
References
- 1. chemnet.com [chemnet.com]
- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
